

Technical Guide: 2-(Oxetan-3-ylidene)acetaldehyde

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Compound of Interest

Compound Name: 2-(Oxetan-3-ylidene)acetaldehyde

Cat. No.: B3030576

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An In-depth Analysis of its Physicochemical Properties and Synthetic Approaches

This technical guide provides a concise overview of the chemical properties of **2-(Oxetan-3-ylidene)acetaldehyde**. Due to the limited publicly available data on this specific compound, this document focuses on its fundamental molecular characteristics and plausible synthetic routes derived from related structures. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Profile

2-(Oxetan-3-ylidene)acetaldehyde is a small organic molecule featuring an oxetane ring, a four-membered cyclic ether, which is a structural motif of increasing interest in medicinal chemistry. The molecule is characterized by an acetaldehyde substituent attached to the third carbon of the oxetane ring via a double bond.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	C5H6O2	[1] [2] [3]
Molecular Weight	98.10 g/mol	[1] [2]
Monoisotopic Mass	98.03678 Da	[3]
CAS Number	922500-93-4	[1] [2]
SMILES	O=CC=C1COC1	[1]

| InChI Key | YNPWQZQHRYKIRZ-UHFFFAOYSA-N [\[3\]](#) |

Synthetic Protocols

While specific experimental protocols for the synthesis of **2-(Oxetan-3-ylidene)acetaldehyde** are not readily available in the surveyed literature, a plausible synthetic route can be inferred from the preparation of structurally similar compounds, such as ethyl 2-(oxetan-3-ylidene)acetate.[\[4\]](#) The key transformation is a Wittig-type reaction, where a phosphorus ylide reacts with a ketone.

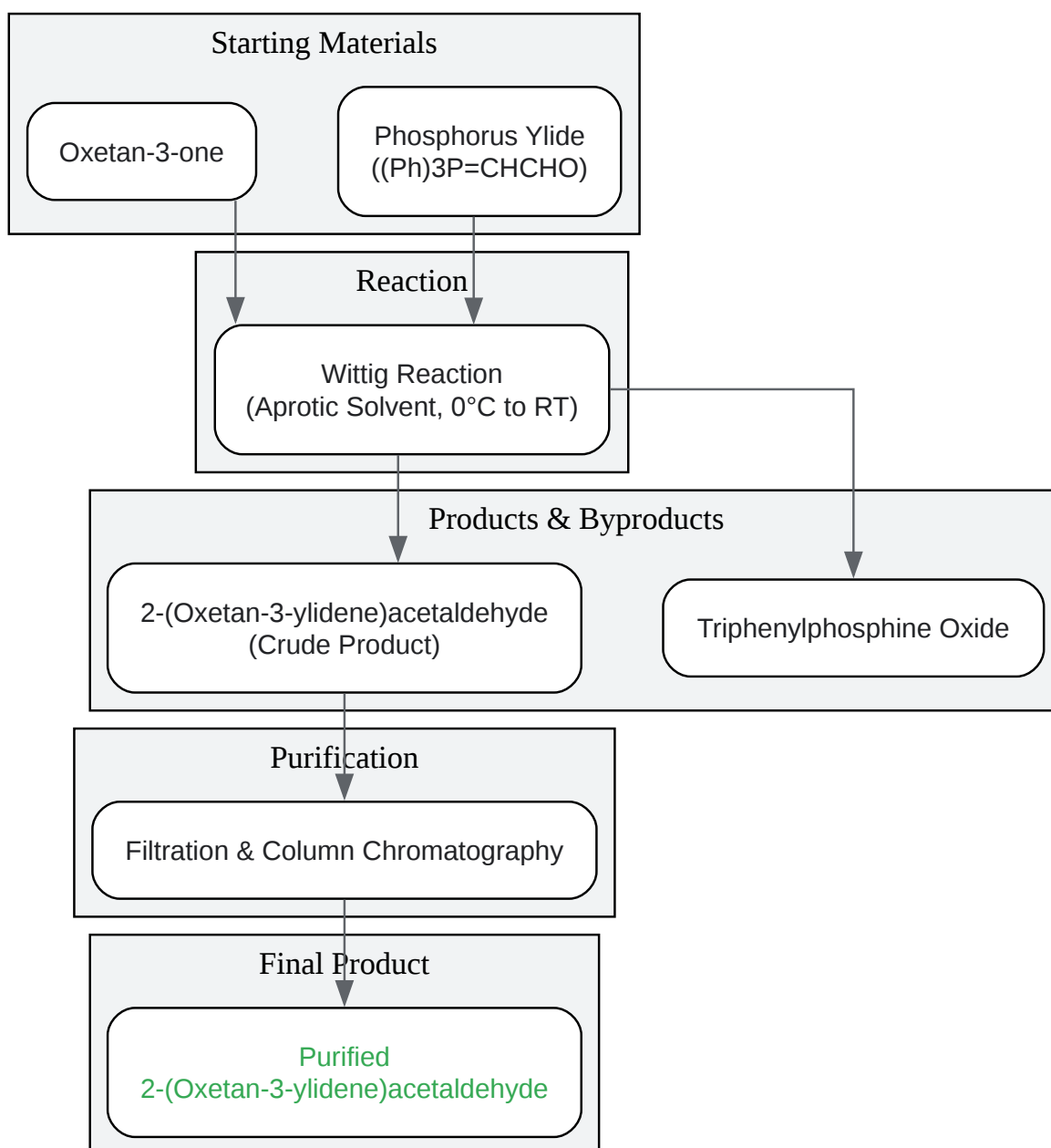
Proposed Experimental Protocol: Wittig Reaction for Synthesis of Oxetan-3-ylidene Derivatives

This protocol is adapted from the synthesis of ethyl 2-(oxetan-3-ylidene)acetate and is proposed as a viable method for synthesizing the target aldehyde.[\[4\]](#)

- **Reagent Preparation:** A solution of a suitable phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, is prepared in an appropriate aprotic solvent (e.g., dichloromethane, THF).
- **Reaction Initiation:** The starting material, oxetan-3-one, is dissolved in the same solvent and added to the ylide solution.[\[4\]](#)[\[5\]](#) The reaction is typically initiated at a low temperature (e.g., 0°C) to control reactivity.
- **Reaction Progression:** The mixture is allowed to warm to room temperature and stirred for a designated period (e.g., 15 minutes to several hours) to ensure complete conversion.[\[4\]](#)

- **Work-up and Purification:** Upon completion, the reaction mixture is filtered to remove the triphenylphosphine oxide byproduct. The filtrate is then concentrated, and the crude product is purified using column chromatography (e.g., silica gel with a cyclohexane/ethyl acetate eluent system) to yield the final product, **2-(oxetan-3-ylidene)acetaldehyde**.^[4]

Below is a generalized workflow for this proposed synthetic pathway.



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Proposed Synthetic Workflow for **2-(Oxetan-3-ylidene)acetaldehyde**.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways for **2-(Oxetan-3-ylidene)acetaldehyde**. While the parent compound, acetaldehyde, is a known metabolite of ethanol with various toxicological and pharmacological effects, these properties cannot be directly extrapolated to its oxetane derivative without experimental validation.^{[6][7]} Further research is required to determine the biological relevance of this molecule.

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